4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride
Description
4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride is a piperidine derivative featuring an aminomethyl group, a sulfonyl fluoride moiety, and a hydrochloride salt. This compound is structurally characterized by a six-membered piperidine ring substituted at the 1-position with a sulfonyl fluoride group and at the 4-position with an aminomethyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for biochemical and pharmaceutical applications, particularly as a serine protease inhibitor . Its mechanism of action involves covalent modification of active-site serine residues, similar to other sulfonyl fluoride-based inhibitors like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) .
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O2S.ClH/c7-12(10,11)9-3-1-6(5-8)2-4-9;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVYEYBYLTWOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride generally involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 4-(aminomethyl)piperidine with sulfonyl fluoride under controlled conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfides.
Addition Reactions: The aminomethyl group can undergo addition reactions with electrophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as methanol, ethanol, or dimethyl sulfoxide. Reaction conditions typically involve moderate temperatures (20-80°C) and atmospheric pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Organic Synthesis
The compound is widely used as a reagent in organic synthesis, particularly for preparing sulfonyl-containing compounds. Its sulfonyl fluoride group can undergo substitution reactions with various nucleophiles, including amines and alcohols, leading to the formation of new derivatives. This property makes it valuable for synthesizing complex molecules in pharmaceuticals and agrochemicals.
Enzyme Inhibition Studies
4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride is employed in the study of enzyme inhibition. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, effectively inhibiting their activity. This characteristic is particularly useful in designing enzyme inhibitors for therapeutic applications. For instance, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for developing novel drugs targeting various diseases. Its ability to interact with biological molecules makes it a candidate for creating inhibitors that can modulate biological processes. Research indicates that derivatives of 4-(aminomethyl)piperidine exhibit affinity for certain receptor subtypes, which can be leveraged for treating conditions related to those receptors .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 4-(aminomethyl)piperidine-1-sulfonyl fluoride on arginase, an enzyme involved in the urea cycle. The compound demonstrated significant inhibition at nanomolar concentrations, suggesting its potential as a therapeutic agent in conditions where arginase activity needs to be regulated .
Case Study 2: Synthesis of Sulfonamide Derivatives
Another research project focused on using this compound to synthesize novel sulfonamide derivatives through substitution reactions. The derivatives were evaluated for their biological activity against various bacterial strains, showing promising antibacterial properties that warrant further investigation .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Reagent for preparing sulfonyl-containing compounds | Used in synthesizing complex pharmaceuticals |
| Enzyme Inhibition | Covalent inhibitor of enzymes | Effective against arginase |
| Medicinal Chemistry | Development of drugs targeting specific receptors | Affinity for somatostatin receptors |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
The following sections compare the target compound with structurally or functionally related piperidine derivatives and sulfonyl fluoride-containing molecules. Key parameters include molecular structure, physicochemical properties, biological activity, and synthetic routes.
Structural Comparison
Key Observations :
- The sulfonyl fluoride group is common to both the target compound and AEBSF, enabling irreversible enzyme inhibition.
Physicochemical Properties
Key Observations :
- Hydrochloride salts (e.g., target compound, AEBSF) improve water solubility compared to neutral sulfonyl fluorides .
- Stability varies with pH; sulfonyl fluorides generally hydrolyze in alkaline environments .
Key Observations :
- The target compound’s piperidine ring may enhance blood-brain barrier penetration compared to AEBSF, making it relevant for neuropharmacology .
- AEBSF has broader use in biochemical assays due to its commercial availability and well-characterized activity .
Key Observations :
Biological Activity
4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings from various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminomethyl group and a sulfonyl fluoride moiety. This structure is pivotal for its biological activities, particularly in enzyme inhibition and receptor interactions.
The biological activity of 4-(aminomethyl)piperidine-1-sulfonyl fluoride primarily revolves around its role as an enzyme inhibitor. It has been shown to interact with various biological targets, including serine proteases and acetylcholinesterase (AChE), leading to significant pharmacological effects.
Inhibition of Enzymes
- Acetylcholinesterase (AChE) Inhibition : The compound exhibits strong inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of piperidine scaffolds can achieve IC50 values significantly lower than traditional inhibitors, demonstrating enhanced potency .
- Serine Protease Inhibition : Studies have shown that sulfonyl fluoride compounds can effectively inhibit serine proteases, which are involved in various physiological processes including inflammation and coagulation. The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the enzyme .
Biological Activity Summary
The table below summarizes key findings regarding the biological activities associated with 4-(aminomethyl)piperidine-1-sulfonyl fluoride:
Case Study 1: Hepatitis C Virus (HCV)
A study identified derivatives of 4-aminopiperidine as potent inhibitors of HCV replication. The compounds demonstrated efficacy in inhibiting the assembly stages of the HCV life cycle, acting synergistically with FDA-approved antiviral agents such as Telaprevir and Daclatasvir. The most promising derivatives showed EC50 values around 2.57 μM, indicating their potential as therapeutic agents against HCV .
Case Study 2: Antimicrobial Activity
In another investigation, synthesized piperidine derivatives were evaluated for their antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
Q. What are the common synthetic routes for 4-(aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via multi-step processes involving sulfonylation and fluorination of piperidine derivatives. For example, sulfonyl fluoride groups can be introduced using sulfuryl chloride derivatives under controlled conditions . Intermediates like 4-aminomethylpiperidine are often prepared via Mannich reactions, where formaldehyde and amines are condensed with ketones (e.g., acetophenone derivatives), yielding hydrochlorides after purification . Characterization relies on NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry to confirm molecular weight .
Q. How does the solubility and stability of this compound influence experimental design?
The hydrochloride salt form enhances aqueous solubility, critical for biological assays. However, the sulfonyl fluoride group is moisture-sensitive, requiring storage at -20°C under inert gas (e.g., argon) to prevent hydrolysis . Stability tests (e.g., TGA/DSC) should be conducted to assess decomposition thresholds under varying pH and temperature .
Q. What safety protocols are essential when handling this compound?
Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) . Emergency eye washes and saline rinses are mandatory for accidental exposure .
Advanced Research Questions
Q. How does the sulfonyl fluoride group in this compound enable covalent inhibition of enzymes?
The sulfonyl fluoride acts as an electrophilic "warhead," forming irreversible bonds with nucleophilic residues (e.g., serine in proteases). Kinetic studies (e.g., IC₅₀, kinact/KI) should be performed to quantify inhibition efficiency. Comparative studies with methoxy or chloro analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) can elucidate electronic effects on reactivity .
Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?
Density Functional Theory (DFT) can model the sulfonyl fluoride’s electrophilicity and transition states during enzyme inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites, validated by MD simulations to assess stability . PubChem’s 3D conformer database (CID 101768-64-3) provides structural templates for simulations .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or enzyme selectivity may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Cross-validate findings using orthogonal methods:
- Isothermal Titration Calorimetry (ITC) for binding affinity.
- X-ray crystallography to confirm covalent adduct formation .
- Reproduce assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .
Q. What strategies optimize the compound’s selectivity for proteases over off-target proteins?
- Structure-Activity Relationship (SAR) : Modify the piperidine ring’s substituents (e.g., methyl vs. chloro groups) to sterically hinder off-target binding .
- Click Chemistry : Introduce bioorthogonal tags (e.g., alkyne moieties) for pull-down assays to identify off-target interactions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for fluorination steps to avoid side reactions .
- Analytical Validation : Use LC-MS/MS for trace impurity profiling (e.g., unreacted intermediates) .
- Data Reproducibility : Report detailed reaction parameters (e.g., molar ratios, catalyst loading) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
